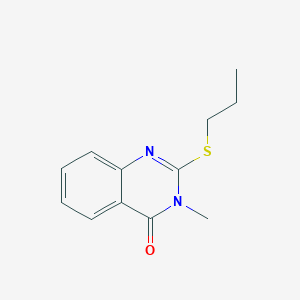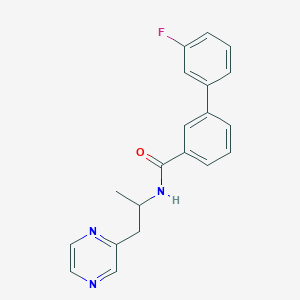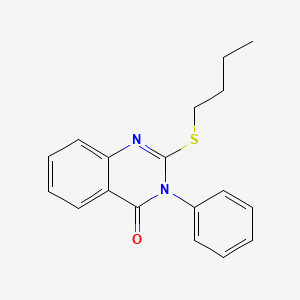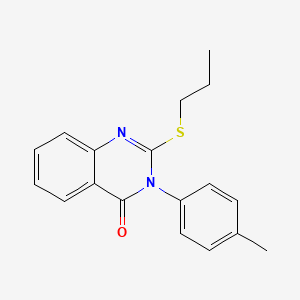
3-methyl-2-(propylthio)-4(3H)-quinazolinone
Descripción general
Descripción
3-methyl-2-(propylthio)-4(3H)-quinazolinone is an organic compound with the chemical formula C12H14N2OS. It belongs to the class of quinazolinones and has demonstrated potential biological activities in scientific research.
Mecanismo De Acción
The mechanism of action of 3-methyl-2-(propylthio)-4(3H)-quinazolinone is not fully understood. However, it has been proposed that its biological activities may be due to its ability to interact with various molecular targets such as enzymes and receptors. For example, in antimicrobial studies, it has been suggested that it may inhibit bacterial growth by interfering with bacterial DNA replication. In anti-inflammatory studies, it has been suggested that it may reduce the production of pro-inflammatory cytokines by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2). In anticancer studies, it has been suggested that it may induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the target of interest. In antimicrobial studies, it has been shown to inhibit bacterial growth and reduce bacterial load. In anti-inflammatory studies, it has been shown to reduce the production of pro-inflammatory cytokines and attenuate inflammation. In anticancer studies, it has been shown to inhibit cell proliferation and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methyl-2-(propylthio)-4(3H)-quinazolinone in lab experiments is its potential biological activities. It has demonstrated antimicrobial, anti-inflammatory, and anticancer properties, which make it a promising candidate for further research. However, one limitation is its low solubility in water, which may make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for research on 3-methyl-2-(propylthio)-4(3H)-quinazolinone. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and inflammation. Another direction is to explore its mechanism of action and molecular targets. Additionally, future research could focus on developing more efficient synthesis methods and improving its solubility in water for use in lab experiments.
Aplicaciones Científicas De Investigación
3-methyl-2-(propylthio)-4(3H)-quinazolinone has been the subject of several scientific studies due to its potential biological activities. It has been shown to possess antimicrobial, anti-inflammatory, and anticancer properties. In antimicrobial studies, it has demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In anti-inflammatory studies, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In anticancer studies, it has been shown to inhibit the growth of cancer cells and induce apoptosis.
Propiedades
IUPAC Name |
3-methyl-2-propylsulfanylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-3-8-16-12-13-10-7-5-4-6-9(10)11(15)14(12)2/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJIZBNZFPPQIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=CC=CC=C2C(=O)N1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[({2-[(2-chlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B3883336.png)
![4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3883338.png)
![1-(4-ethoxyphenyl)-3-[4-(3-thietanyloxy)phenyl]-2-propen-1-one](/img/structure/B3883348.png)
![2-(2-fluorophenyl)-N-{2-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}acetamide](/img/structure/B3883353.png)
![11-(4-bromophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine](/img/structure/B3883360.png)
![4-[(4-hydroxyphenyl)hydrazono]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B3883361.png)

![4-(1-{[2-(4-methoxyphenyl)ethyl]amino}ethylidene)-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3883391.png)

![[(3-cyclopentyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetonitrile](/img/structure/B3883408.png)

![3-amino-2-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3883415.png)

